3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene
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Overview
Description
3-(Prop-2-en-1-yl)bicyclo[420]octa-1,3,5,7-tetraene is an organic compound with the molecular formula C11H12 This compound is characterized by a bicyclic structure with four double bonds, making it a highly conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene can be achieved through several methods. One common approach involves the use of benzocyclobutene as a starting material. The synthetic route typically includes the following steps:
Grignard Reaction: Benzocyclobutene is reacted with a Grignard reagent, such as (2-bromo-vinyl)-benzene, in the presence of magnesium and dry tetrahydrofuran (THF) under an inert atmosphere.
Cyclization: The intermediate product undergoes a cyclization reaction to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The pathways involved may include:
Radical Formation: Initiation of radical reactions through homolytic cleavage of the double bonds.
Electrophilic Addition: Addition of electrophiles to the double bonds, leading to the formation of carbocations.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic structure but lacks the prop-2-en-1-yl group.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Similar structure but without the prop-2-en-1-yl group.
Uniqueness
The presence of the prop-2-en-1-yl group in 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene enhances its reactivity and potential applications compared to its analogs. This unique functional group allows for additional chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
144722-75-8 |
---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-prop-2-enylbicyclo[4.2.0]octa-1(6),2,4,7-tetraene |
InChI |
InChI=1S/C11H10/c1-2-3-9-4-5-10-6-7-11(10)8-9/h2,4-8H,1,3H2 |
InChI Key |
MTTFVZPJTOQFCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)C=C2 |
Origin of Product |
United States |
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